Lipophilicity Shift vs. Unsubstituted Benzyl Analog: Predicted LogP and Permeability Implications for 4-Ethylbenzyl IZT
The para-ethyl substituent on the N3-benzyl group of 2-[3-(4-ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid increases predicted lipophilicity relative to the unsubstituted benzyl analog (2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, CAS 128043-86-7). The ACD/Labs Percepta-predicted LogP for the 4-ethylbenzyl derivative is –0.06, compared to approximately –0.6 to –0.8 for the unsubstituted benzyl analog . This ΔLogP of roughly +0.5 to +0.7 units translates to a predicted ~3- to 5-fold higher octanol-water partition coefficient, which may enhance passive membrane permeability while retaining aqueous solubility sufficient for biochemical assay conditions. This moderate lipophilicity places the compound in a favorable range for cell-based assays (Rule of 5 compliant, 0 violations) .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = –0.06 (ChemSpider ID 2863421) |
| Comparator Or Baseline | 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS 128043-86-7): ACD/LogP ≈ –0.6 to –0.8 (estimated from homologous series) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (target compound more lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00; no experimental logP or logD data available for direct comparison |
Why This Matters
For procurement decisions in cell-based screening campaigns, the higher lipophilicity of the 4-ethylbenzyl analog predicts improved membrane partitioning relative to the unsubstituted benzyl derivative, potentially yielding higher intracellular exposure at equivalent nominal concentrations.
